molecular formula C16H18FNO3S B5472984 N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5472984
M. Wt: 323.4 g/mol
InChI Key: VJITYVRAXLZJNG-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a fluorobenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2-butoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the butoxy group and the aromatic rings.

    Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the compound can be used as a substrate to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the aromatic rings.

Scientific Research Applications

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonamides and their interactions with biological targets.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the compound’s potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps): These compounds share a similar butoxyphenyl structure but differ in the presence of an acrylamide group instead of a sulfonamide group.

    4-fluorobenzenesulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

Uniqueness

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide is unique due to the combination of its butoxyphenyl and fluorobenzenesulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and related compounds.

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-2-3-12-21-16-7-5-4-6-15(16)18-22(19,20)14-10-8-13(17)9-11-14/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJITYVRAXLZJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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